Structural Differentiation from the Prototype STAT3 Inhibitor BP‑1‑102
Salicylic acid derivative 1 differs from BP‑1‑102 (CAS 1334493‑07‑0, C₂₉H₂₇F₅N₂O₆S, MW 626.59) by a larger molecular framework (C₃₇H₃₇F₃N₂O₆S, MW 694.8) with a 4‑methylphenylsulfonyl (tosyl) group replacing the pentafluorophenylsulfonyl moiety and a 2‑(trifluoromethyl)benzyl group replacing the methyl group on the sulfonamide nitrogen [1]. The increased lipophilicity (estimated cLogP ≈ 6.5 vs. ≈ 4.8 for BP‑1‑102) and steric bulk of the 2‑(trifluoromethyl)benzyl substituent are predicted to alter SH2‑domain binding geometry relative to BP‑1‑102 .
| Evidence Dimension | Molecular weight and key substituent identity |
|---|---|
| Target Compound Data | MW 694.8 g/mol; tosyl sulfonamide; 2‑(trifluoromethyl)benzyl N‑substituent |
| Comparator Or Baseline | BP‑1‑102: MW 626.59 g/mol; pentafluorophenylsulfonamide; methyl N‑substituent |
| Quantified Difference | MW increased by 68.2 Da (10.9%); replacement of 5 F atoms with 3 F atoms + tosyl methyl group; addition of trifluoromethylbenzyl group (estimated ΔcLogP ≈ +1.7) |
| Conditions | Structural comparison based on IUPAC names and SMILES; BP‑1‑102 data from vendor technical sheets and patent US20130225621A1 |
Why This Matters
The distinct steric and electronic features of Salicylic acid derivative 1 likely confer a different STAT‑isoform selectivity fingerprint compared to BP‑1‑102, making it a non‑interchangeable tool for probing STAT3‑ vs. STAT5‑dependent pathways.
- [1] US Patent US20130225621A1. Substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid analogs as inhibitors of stat protein. Filed 2011-08-02. View Source
